molecular formula C12H17O4P B1348316 Diethyl 2-oxo-2-phenylethylphosphonate CAS No. 3453-00-7

Diethyl 2-oxo-2-phenylethylphosphonate

Cat. No. B1348316
CAS RN: 3453-00-7
M. Wt: 256.23 g/mol
InChI Key: HPEVTTNSIPGLEL-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-2-phenylethylphosphonate, also known as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate, is a chemical compound used in scientific research . It has an empirical formula of C12H17O4P and a molecular weight of 256.23 .


Synthesis Analysis

Diethyl 2-oxo-2-phenylethylphosphonate is a reactant involved in various chemical reactions. These include asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .


Molecular Structure Analysis

The linear formula of Diethyl 2-oxo-2-phenylethylphosphonate is C6H5COCH2P(O)(OC2H5)2 . The structure of this compound can be represented by the SMILES string CCOP(=O)(CC(=O)c1ccccc1)OCC .


Chemical Reactions Analysis

As a reactant, Diethyl 2-oxo-2-phenylethylphosphonate is involved in C-C bond formation . It participates in reactions such as asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .


Physical And Chemical Properties Analysis

Diethyl 2-oxo-2-phenylethylphosphonate has a boiling point of 192-193 °C/11 mmHg and a density of 1.179 g/mL at 25 °C . Its refractive index is n20/D 1.513 .

Scientific Research Applications

Synthesis of Derivatives

Diethyl 2-oxo-2-phenylethylphosphonate is used in the synthesis of various chemical derivatives. For instance, it is involved in the synthesis of alpha-(nitroaryl)benzylphosphonates via oxidative nucleophilic substitution, leading to the formation of o- and p-nitroarylated derivatives of the starting phosphonates (Mąkosza & Sulikowski, 2009). Similarly, it assists in the production of phosphorylated isoindolinone derivatives, a process involving metallation and reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).

Phosphonate Analog Synthesis

The compound is also critical in creating phosphonate analogs. For example, it is used in synthesizing diastereoselective additions to N-Boc-phenylglycinal, yielding syn diethyl 2-[(tert-butoxycarbonyl)amino]-1-hydroxy-2-phenylethylphosphonate and related compounds (Wróblewski & Piotrowska, 1998).

Reductive Amination

Another application involves reductive amination, where diethyl 2-oxo-alkylphosphonates undergo reaction in the presence of an amine and sodium cyanohydridoborate, leading to aminoalkylphosphonates (Varlet et al., 1981).

Chiral Phosphonate Synthesis

The compound is used in enantioselective bioreduction, as demonstrated by its application in the synthesis of chiral phosphonates using cyanobacteria. This process achieves high enantiomeric excess and conversion degrees, marking a significant step in enantioselective bioconversion of oxophosphonate with an aromatic side group (Górak & Żymańczyk-Duda, 2015).

Helicity Induction in Polymers

Diethyl 2-oxo-2-phenylethylphosphonate is instrumental in helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. This process involves forming helical conformations through acid−base interactions in dimethyl sulfoxide (DMSO) and has implications for creating materials with specific optical properties (Onouchi et al., 2004).

Anticorrosion Properties

Research has also explored its structural and anticorrosion properties, particularly in the context of carbon steel corrosion inhibition in hydrochloric acid. These studies integrate experimental and theoretical approaches, including weight loss measurements and quantum chemical calculations (Moumeni et al., 2020).

NMR Spectral Analysis

The complete assignment of 1H and 13C NMR spectra of diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates showcases its relevance in spectral analysis, contributing to a better understanding of its structural properties (Reis et al., 2005).

Luminescence Studies

Its use in luminescence studies, particularly in lanthanide complexes, highlights its role in developing materials with specific optical properties. These complexes exhibit enhanced luminescence intensities, offering potential applications in sensing and imaging technologies (Hnatejko et al., 2008).

Safety And Hazards

When handling Diethyl 2-oxo-2-phenylethylphosphonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

Diethyl 2-oxo-2-phenylethylphosphonate is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as organic synthesis and pharmaceutical development. Future research may explore new applications and synthesis methods for this compound.

Relevant Papers A paper titled “Reductive activity of free and immobilized cells of cyanobacteria” mentions the conversion of Diethyl 2-oxo-2-phenylethylphosphonate by shaking culture of free cells of N. cf. muscorum .

properties

IUPAC Name

2-diethoxyphosphoryl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEVTTNSIPGLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188075
Record name Diethyl 2-oxo-2-phenylethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-oxo-2-phenylethylphosphonate

CAS RN

3453-00-7
Record name Diethyl 2-oxo-2-phenylethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-oxo-2-phenylethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-oxo-2-phenylethylphosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Y643H9ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
E Żymańczyk-Duda, M Brzezińska-Rodak… - Journal of Molecular …, 2008 - Elsevier
… Five fungal species, known from their various catalytic activities towards phosphonates were used as biocatalysts for the bioconversion of diethyl 2-oxo-2-phenylethylphosphonate …
Number of citations: 7 www.sciencedirect.com
V Cavallaro, YF Moglie, AP Murray, GE Radivoy - Bioorganic Chemistry, 2018 - Elsevier
A series of thirty-three alkynyl and β-ketophosphonates were evaluated for their in vitro acetyl- and butyryl-cholinesterase (AChE and BChE) inhibitory activities using Ellman’s …
Number of citations: 22 www.sciencedirect.com
M Shevchuk, Q Wang, R Pajkert, J Xu… - Advanced Synthesis …, 2021 - Wiley Online Library
For almost 40 years, difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring …
Number of citations: 35 onlinelibrary.wiley.com
M Górak, E Żymańczyk-Duda - Green Chemistry, 2015 - pubs.rsc.org
… resulted in a moderate conversion degree of diethyl 2-oxo-2-phenylethylphosphonate (2) – 21% (… of diethyl 2-oxo-2-phenylethylphosphonate (2) by N. cf-muscorum to 24% (Table 4). …
Number of citations: 34 pubs.rsc.org
M Górak, E Żymańczyk-Duda - Journal of Applied Phycology, 2017 - Springer
… Nodularia sphaerocarpa was able to reduce the aromatic diethyl 2-oxo-2-phenylethylphosphonate (2); the conversion degree was 99 %, and the optical purity of the product, diethyl (S)-…
Number of citations: 10 link.springer.com
M Rapp, MZ Szewczyk, H Koroniak - Journal of Fluorine Chemistry, 2014 - Elsevier
… We have started our synthesis of desired α,α-difluoro-β-iminophosphonates 14 from the reaction of commercially available diethyl 2-oxo-2-phenylethylphosphonate 15 with Selectfluor …
Number of citations: 6 www.sciencedirect.com
M Brzezińska-Rodak - Advanced Studies in Biology, 2009 - m-hikari.com
… Biotransformations of the next substrate - diethyl 2-oxo-2phenylethylphosphonate (compound 1, Scheme 3) lead to a new non-racemic derivative of hydroxyphosphonate [33]. Five …
Number of citations: 4 m-hikari.com
I Vints, J Gatenyo, S Rozen - Journal of Fluorine Chemistry, 2013 - Elsevier
… Thus, when diethyl 2-oxo-2-phenylethylphosphonate (4a) was treated with 0.5 mol eq. of t-… (6a) [19] was prepared from diethyl 2-oxo-2-phenylethylphosphonate (4a) (0.36 g, 1.4 mmol) …
Number of citations: 17 www.sciencedirect.com
C Zhang, P Feng, N Jiao - Journal of the American Chemical …, 2013 - ACS Publications
The Cu-catalyzed novel aerobic oxidative esterification reaction of 1,3-diones for the synthesis of α-ketoesters has been developed. This method combines C–C σ-bond cleavage, …
Number of citations: 239 pubs.acs.org
K Motoyama, M Ikeda, Y Miyake… - Organometallics, 2012 - ACS Publications
… The use of acyclic phosphonates such as diethyl 2-oxo-2-phenylethylphosphonate (2g) afforded the corresponding alkylated product with 72% ee, but a mixture of two diastereoisomers …
Number of citations: 43 pubs.acs.org

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